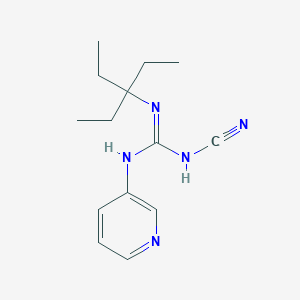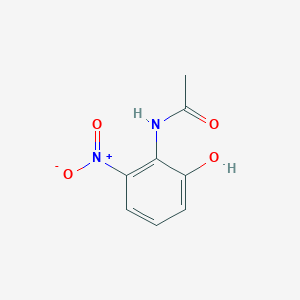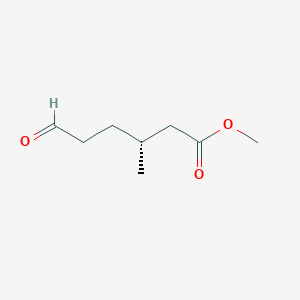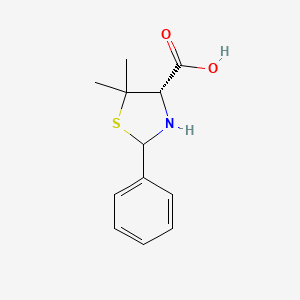
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂·nH₂O. It is known for its role as an intermediate in the preparation of nuclear fuels and is commonly referred to as yellow salt in the nuclear industry . The compound exists in various hydrated forms, including hexa-, tri-, and dihydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or other uranium compounds in concentrated nitric acid, followed by evaporation to obtain the hydrated nitrate salt . The process can be conducted at temperatures ranging from 40°C to 85°C until complete dryness is achieved .
Industrial Production Methods: In industrial settings, uranium nitrate hydrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. This process results in the formation of uranyl nitrate, which is then hydrated to form uranium nitrate hydrate . The compound is further purified and processed for use in nuclear fuel preparation.
Análisis De Reacciones Químicas
Types of Reactions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO₃) or triuranium octoxide (U₃O₈) under specific conditions.
Reduction: The compound can be reduced to uranium dioxide (UO₂) in an inert or reducing atmosphere.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Reduction: Involves the use of reducing agents like hydrazine hydrate and controlled atmospheres.
Substitution: Utilizes reagents like oxalic acid or hydrochloric acid under appropriate conditions.
Major Products:
Oxidation: Uranium trioxide (UO₃), triuranium octoxide (U₃O₈).
Reduction: Uranium dioxide (UO₂).
Substitution: Uranyl oxalate, uranyl chloride.
Aplicaciones Científicas De Investigación
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of uranium nitrate hydrate involves its ability to undergo oxidation and reduction reactions, which are crucial in the nuclear fuel cycle. The compound’s uranyl ion (UO₂²⁺) is highly reactive and can coordinate with various ligands, facilitating the formation of different uranium compounds . The molecular targets include the nitrate ligands, which can be substituted or reduced under specific conditions .
Comparación Con Compuestos Similares
Uranyl chloride (UO₂Cl₂): Similar in structure but contains chloride ions instead of nitrate ions.
Uranyl sulfate (UO₂SO₄): Contains sulfate ions and is used in different industrial applications.
Uranium trioxide (UO₃): An oxidized form of uranium used in nuclear fuel processing.
Uniqueness: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is unique due to its high solubility in water and its role as an intermediate in the nuclear fuel cycle. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
H12N2O14U |
|---|---|
Peso molecular |
502.13 g/mol |
Nombre IUPAC |
dioxouranium(2+);dinitrate;hexahydrate |
InChI |
InChI=1S/2NO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h;;6*1H2;;;/q2*-1;;;;;;;;;+2 |
Clave InChI |
LPWRMIDZYQRIKR-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O=[U+2]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


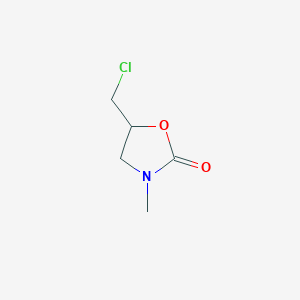
![Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester](/img/structure/B8478395.png)
![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)
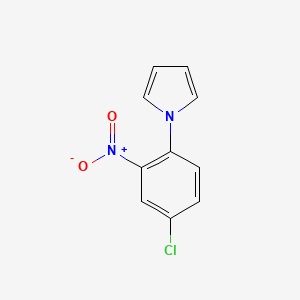
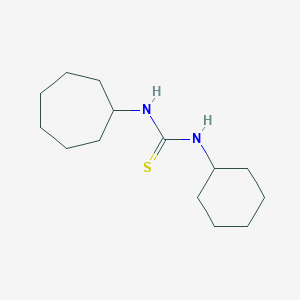
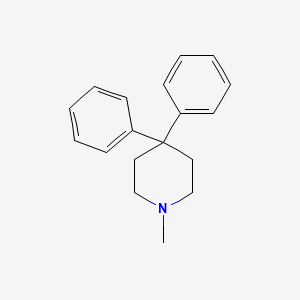
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
